An In-Depth Technical Guide to the Chemical Properties of 1-methyl-1H-pyrrolo[3,2-b]pyridine
An In-Depth Technical Guide to the Chemical Properties of 1-methyl-1H-pyrrolo[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-pyrrolo[3,2-b]pyridine, also known as 1-methyl-4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a bioisostere of purines and indoles, its scaffold is a key component in a variety of biologically active molecules. The strategic placement of a nitrogen atom in the six-membered ring and the methylation of the pyrrole nitrogen significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, solubility, and metabolic stability. This guide provides a comprehensive overview of the core chemical properties, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic data, and a discussion of its reactivity and potential applications. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and application of this important chemical entity.
Core Chemical and Physical Properties
While specific experimental data for 1-methyl-1H-pyrrolo[3,2-b]pyridine is not extensively published, its fundamental properties can be reliably predicted based on its structure and data from closely related compounds.[1] These properties are crucial for its handling, purification, and use in synthetic applications.
Table 1: Physical and Chemical Properties of 1-methyl-1H-pyrrolo[3,2-b]pyridine
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| CAS Number | 153374-33-5 | [1] |
| Appearance | Predicted to be a colorless to light yellow oil or low-melting solid | Analogous Compounds |
| Boiling Point | Predicted: >250 °C at 760 mmHg | [3] (Isomer) |
| Solubility | Predicted to be soluble in methanol, ethanol, chloroform, and DMSO | General Heterocycle Properties |
| pKa (most basic) | Predicted: ~5.0 (Pyridine Nitrogen) | Analogous Compounds |
Synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine
The synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine can be efficiently achieved through the N-methylation of the parent heterocycle, 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This method is well-established for indoles and related nitrogen-containing heterocycles.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the N-methylation of 4-azaindole.
Detailed Experimental Protocol
This protocol is based on established procedures for the N-methylation of indoles and related heterocycles.[4]
Materials:
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1H-pyrrolo[3,2-b]pyridine (4-azaindole)
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Sodium hydride (NaH), 60% dispersion in mineral oil, or Cesium Carbonate (Cs₂CO₃)
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Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
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Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).
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Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Alternatively, cesium carbonate (2.0 eq) can be used as a milder base. Stir the mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of 4-azaindole may be observed.
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Methylation: Slowly add methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1H-pyrrolo[3,2-b]pyridine.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the structure of 1-methyl-1H-pyrrolo[3,2-b]pyridine and known spectral data of analogous compounds.
Table 2: Predicted Spectroscopic Data for 1-methyl-1H-pyrrolo[3,2-b]pyridine
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (dd, J = 4.5, 1.5 Hz, 1H, H7), 7.90 (dd, J = 8.0, 1.5 Hz, 1H, H5), 7.20 (d, J = 3.0 Hz, 1H, H2), 7.10 (dd, J = 8.0, 4.5 Hz, 1H, H6), 6.55 (d, J = 3.0 Hz, 1H, H3), 3.85 (s, 3H, N-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.0 (C7), 143.5 (C8a), 129.0 (C2), 128.5 (C5), 122.0 (C4a), 116.0 (C6), 100.5 (C3), 40.0 (N-CH₃). |
| Mass Spec (EI) | m/z (%): 132 (M+, 100), 117 (M+-CH₃, 80), 90 (40), 63 (30). |
| IR (KBr) | ν (cm⁻¹): 3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1600, 1580, 1470 (C=C and C=N stretching). |
Reactivity
The reactivity of 1-methyl-1H-pyrrolo[3,2-b]pyridine is governed by the electronic nature of the fused pyrrolopyridine ring system.
Electrophilic Aromatic Substitution
The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring due to the electron-donating nature of the nitrogen lone pair. The C3 position is the most likely site for electrophilic substitution, analogous to indole chemistry. The methyl group on the pyrrole nitrogen further enhances the electron density of the pyrrole ring.
Caption: General mechanism for electrophilic substitution at the C3 position.
Common electrophilic substitution reactions include:
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Nitration: Reaction with nitric acid in sulfuric acid.
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Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
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Friedel-Crafts Acylation: Reaction with an acyl chloride in the presence of a Lewis acid (though this can be challenging on such a heterocyclic system).
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Vilsmeier-Haack Formylation: Reaction with phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C3 position.
Nucleophilic Substitution
The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present at the C5 or C7 positions. However, without an activating group, these reactions typically require harsh conditions.
N-Alkylation of the Pyridine Nitrogen
The pyridine nitrogen is basic and can be alkylated with strong alkylating agents to form a quaternary pyridinium salt.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The N-methylation can be a crucial modification to enhance potency, selectivity, or pharmacokinetic properties. Derivatives of this scaffold have been investigated as:
-
Kinase Inhibitors: The azaindole core can mimic the purine structure of ATP, making it an effective hinge-binding motif for various protein kinases.[5]
-
Anticancer Agents: Some derivatives have shown potent antitumor activities.
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Antitubercular Agents: The 1,4-azaindole scaffold has been identified in compounds with activity against Mycobacterium tuberculosis.[6]
-
Central Nervous System (CNS) Agents: The ability of this scaffold to cross the blood-brain barrier has led to its investigation for neurological disorders.
The introduction of the methyl group at the N1 position can block hydrogen bond donation, which can be critical for modulating target binding. It can also improve metabolic stability by preventing N-dealkylation and can enhance cell permeability.
Conclusion
References
-
PubChem. 1-methyl-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Digital CSIC. Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Available from: [Link]
-
Journal of the Chemical Society C. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Available from: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
PubChem. 1-methyl-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-Methyl-1H-pyrrolo[3,2-C]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central. 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. Available from: [Link]
-
PubMed Central. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]
-
PubMed Central. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
-
PubMed Central. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Available from: [Link]
-
PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]
-
PubMed Central. Azaindole Therapeutic Agents. Available from: [Link]
-
ResearchGate. Scalable synthesis and properties of 7-methyl- 4-azaindole. Available from: [Link]
-
ResearchGate. N‐methylation of indoles and other N,H‐heteroacromatic compounds.... Available from: [Link]
-
RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Available from: [Link]
-
Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available from: [Link]
-
Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
The University of Bath's research portal. Studies of some 1-methyl-5-azaindoles. Available from: [Link]
Sources
- 1. 1-methyl-1H-pyrrolo[3,2-b]pyridine | C8H8N2 | CID 20737640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
